molecular formula C8H4FN3O3 B12439765 3-(2-Fluoro-5-nitrophenyl)-1,2,4-oxadiazole

3-(2-Fluoro-5-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B12439765
M. Wt: 209.13 g/mol
InChI Key: FZTRKJOKTLSOLF-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-nitrophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to the oxadiazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of 2-fluoro-5-nitroaniline with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of 2-fluoro-5-nitroaniline with a nitrile oxide intermediate. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as triethylamine, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of 3-(2-Amino-5-nitrophenyl)-1,2,4-oxadiazole.

    Reduction: Formation of 3-(2-Fluoro-5-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Formation of 3-(2-Methoxy-5-nitrophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

3-(2-Fluoro-5-nitrophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • 1,4-Dihydropyridine derivatives

Uniqueness

3-(2-Fluoro-5-nitrophenyl)-1,2,4-oxadiazole is unique due to its specific combination of a fluorine atom and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H4FN3O3

Molecular Weight

209.13 g/mol

IUPAC Name

3-(2-fluoro-5-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4FN3O3/c9-7-2-1-5(12(13)14)3-6(7)8-10-4-15-11-8/h1-4H

InChI Key

FZTRKJOKTLSOLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NOC=N2)F

Origin of Product

United States

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